molecular formula C9H12ClNO2 B1382222 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride CAS No. 1087761-42-9

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

Cat. No.: B1382222
CAS No.: 1087761-42-9
M. Wt: 201.65 g/mol
InChI Key: VAOXROYHWZDYMZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group and a methyl group at the 4-position. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Aminomethylation: The carboxyl group of 4-methylbenzoic acid is aminomethylated using formaldehyde and ammonium chloride under acidic conditions to form 3-(Aminomethyl)-4-methylbenzoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-methylbenzoic acid are aminomethylated using formaldehyde and ammonium chloride.

    Purification: The crude product is purified through recrystallization or other suitable methods.

    Conversion to Hydrochloride: The purified product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the aminomethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can yield carboxylic acids or aldehydes.

    Reduction: Reduction can produce amines or other reduced derivatives.

    Substitution: Substitution reactions can yield a wide range of products, including different substituted benzoic acids.

Scientific Research Applications

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also participate in various metabolic pathways, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzoic acid hydrochloride: Similar structure but lacks the methyl group at the 4-position.

    4-Methylbenzoic acid: Lacks the aminomethyl group.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)-4-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOXROYHWZDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087761-42-9
Record name 3-(aminomethyl)-4-methylbenzoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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